

Spectroscopic Analysis of 3-Phenyl-1-Pentene: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the organic compound **3-phenyl-1-pentene**. Due to the limited availability of specific experimental spectra in public databases, this document focuses on predicted spectroscopic characteristics derived from its molecular structure, alongside established experimental protocols for obtaining such data. This information is crucial for the identification, characterization, and quality control of **3-phenyl-1-pentene** in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-phenyl-1-pentene**. These predictions are based on established principles of spectroscopy and typical values for similar chemical environments.

Table 1: Predicted ¹H NMR Data for 3-Phenyl-1-Pentene



Protons	Chemical Shift (δ, ppm)	Multiplicity	Integration
H-1 (a, b)	5.0 - 5.2	Doublet of doublets	2H
H-2	5.7 - 5.9	Multiplet	1H
H-3	3.2 - 3.4	Triplet	1H
H-4 (a, b)	1.6 - 1.8	Multiplet	2H
H-5	0.8 - 1.0	Triplet	3H
Aromatic (ortho, meta, para)	7.1 - 7.4	Multiplet	5H

Table 2: Predicted ¹³C NMR Data for 3-Phenyl-1-Pentene

Carbon	Chemical Shift (δ, ppm)
C-1	~114
C-2	~142
C-3	~50
C-4	~29
C-5	~12
Aromatic (C-ipso)	~145
Aromatic (C-ortho)	~128
Aromatic (C-meta)	~127
Aromatic (C-para)	~126

Table 3: Predicted IR Absorption Data for 3-Phenyl-1-Pentene



Functional Group	Absorption Range (cm ⁻¹)	Intensity	Vibration Type
=C-H (alkene)	3070 - 3090	Medium	Stretch
C-H (aromatic)	3020 - 3050	Medium	Stretch
C-H (alkane)	2850 - 2960	Strong	Stretch
C=C (alkene)	1640 - 1650	Medium	Stretch
C=C (aromatic)	1450 - 1600	Medium-Weak	Stretch
=C-H (alkene)	910 and 990	Strong	Bend (out-of-plane)
C-H (aromatic)	690 - 710 and 730 - 770	Strong	Bend (out-of-plane)

Table 4: Predicted Mass Spectrometry Fragmentation

Data for 3-Phenyl-1-Pentene

m/z	Proposed Fragment Ion	Notes
146	[C ₁₁ H ₁₄]+•	Molecular Ion (M+•)
117	[M - C ₂ H ₅]+	Loss of an ethyl group
91	[C ₇ H ₇] ⁺	Tropylium ion (rearrangement)
77	[C ₆ H ₅] ⁺	Phenyl cation

Experimental Protocols

The following sections detail standardized methodologies for obtaining NMR, IR, and mass spectra for a liquid organic compound such as **3-phenyl-1-pentene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:



- Sample Preparation: Dissolve 5-25 mg of **3-phenyl-1-pentene** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[1][2] For ¹³C NMR, a more concentrated sample (50-100 mg) may be required.[3]
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).[1]
- Instrumentation: Place the NMR tube into the spectrometer's probe.
- · Data Acquisition:
 - Acquire the ¹H NMR spectrum using a standard pulse sequence.
 - Acquire the proton-decoupled ¹³C NMR spectrum.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal. Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

- Sample Preparation (Neat Liquid):
 - Place one to two drops of liquid 3-phenyl-1-pentene between two clean, dry salt plates (e.g., NaCl or KBr).
 - Gently press the plates together to form a thin liquid film.
- Instrumentation: Place the salt plates in the sample holder of the IR spectrometer.
- Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates should be taken first and subtracted from the sample spectrum.



• Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in **3-phenyl-1-pentene**.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in its identification.

Methodology:

- Sample Introduction: Introduce a small amount of **3-phenyl-1-pentene** into the mass spectrometer, often via a gas chromatography (GC) system for separation and purification before analysis.
- Ionization: The most common method for a molecule of this type is Electron Ionization (EI). [4] In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M+•).[4][5][6]
- Mass Analysis: The resulting molecular ion and any fragment ions are accelerated into a
 mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their
 mass-to-charge ratio (m/z).[4][5]
- Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value.
- Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The most intense peak is called the base peak and is assigned a relative abundance of 100%.[6]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **3-phenyl-1-pentene**.

Caption: General workflow for spectroscopic analysis of a chemical compound.



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